
1-Benzyl-4-methyl-4-phenylpiperidine
Overview
Description
1-Benzyl-4-methyl-4-phenylpiperidine is a useful research compound. Its molecular formula is C19H23N and its molecular weight is 265.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Applications
Analgesic Properties
1-Benzyl-4-methyl-4-phenylpiperidine has been studied for its analgesic effects, particularly as a potential opioid analgesic. Research indicates that derivatives of this compound exhibit significant affinity for mu-opioid receptors, which are critical in pain modulation. For instance, studies have shown that certain analogs can achieve IC50 values in the nanomolar range, indicating potent analgesic activity comparable to established opioids like fentanyl .
Antitumor Activity
Recent investigations have highlighted the anticancer potential of benzylpiperidine derivatives. Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells. In vitro studies report IC50 values ranging from 19.9 µM to 75.3 µM, suggesting that structural modifications can enhance their anticancer properties .
CNS Effects
The compound has also been evaluated for its central nervous system (CNS) effects. Research indicates that it may influence emotional behavior and neurochemical pathways by modulating neurotransmitter levels. For example, studies involving animal models have shown that administration of related compounds can alter levels of anandamide, a key endocannabinoid involved in mood regulation .
Chemical Intermediates
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for further functionalization, making it valuable in the development of new therapeutic compounds. For example, it can be transformed into amides or other derivatives through nucleophilic substitutions and cyclization reactions . These transformations are critical for producing compounds with enhanced pharmacological profiles.
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its biological activity. Researchers have employed molecular docking techniques to elucidate how modifications to the piperidine ring or benzyl substituents affect binding affinity and inhibitory potency against target enzymes such as monoacylglycerol lipase (MAGL). This knowledge aids in designing more effective derivatives with improved therapeutic indices.
Data Table: Summary of Key Applications
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
- Antitumor Efficacy Study : A study evaluated the antiproliferative effects of various benzylpiperidine derivatives on human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant cytotoxicity, suggesting potential for further development as anticancer agents.
- Mechanistic Insights into CNS Activity : Research utilizing behavioral assays in rodents showed that compounds derived from this compound affected anxiety-like behaviors, providing a basis for exploring its use in treating mood disorders .
- Synthesis and Characterization : A patent describes methods for synthesizing derivatives of this compound, highlighting its utility as an intermediate in developing novel therapeutic agents targeting metabolic syndromes and CNS disorders .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-Benzyl-4-methyl-4-phenylpiperidine in laboratory settings?
Due to limited toxicological data for piperidine derivatives, researchers should adopt stringent precautions:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for manipulations involving powders or aerosols .
- First Aid: Immediate flushing of eyes (10–15 minutes with water) and skin (soap and water for ≥15 minutes) is critical after exposure. Contaminated clothing must be removed and washed before reuse .
- Storage: Store in airtight containers at 2–8°C to prevent degradation, and avoid long-term storage without stability testing .
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction yields be optimized?
A multi-step synthesis is typical:
Core Formation: React piperidine with benzyl chloride to introduce the benzyl group at the 1-position.
Substituent Addition: Use alkylation or reductive amination to install the 4-methyl and 4-phenyl groups.
Key Factors for Yield Optimization:
- Temperature control (e.g., 0–5°C for sensitive intermediates).
- Catalysts like palladium or nickel for selective hydrogenation.
- Purification via column chromatography to isolate isomers .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy: and NMR confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected , MW 265.39 g/mol).
- HPLC: Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved across different assay systems?
Methodological Approaches:
- Assay Standardization: Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements.
- Solvent Compatibility: Verify that DMSO or ethanol used in stock solutions does not interfere with biological targets .
- Dose-Response Curves: Perform triplicate experiments with varying concentrations (e.g., 1 nM–100 µM) to identify IC consistency .
Q. What strategies mitigate challenges in synthesizing stereoisomers of this compound?
- Chiral Resolution: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation steps.
- Asymmetric Catalysis: Use Rh-catalyzed hydrogenation with BINAP ligands for enantioselective synthesis.
- Crystallographic Analysis: X-ray diffraction confirms absolute configuration post-synthesis .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs?
Stepwise Methodology:
Core Modifications: Systematically vary substituents at the 4-position (e.g., methyl vs. ethyl, phenyl vs. heteroaryl).
Biological Testing: Screen analogs against target receptors (e.g., dopamine or serotonin transporters) using radioligand binding assays.
Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
Q. What experimental frameworks are recommended for studying the metabolic stability of this compound?
- In Vitro Models: Use liver microsomes (human or rodent) to assess CYP450-mediated degradation.
- LC-MS/MS Quantification: Monitor parent compound depletion over time (0–120 minutes).
- Metabolite Identification: High-resolution MS/MS fragments to detect hydroxylated or demethylated products .
Q. Data Analysis and Interpretation
Q. How can researchers address discrepancies in spectroscopic data for this compound derivatives?
Properties
Molecular Formula |
C19H23N |
---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
1-benzyl-4-methyl-4-phenylpiperidine |
InChI |
InChI=1S/C19H23N/c1-19(18-10-6-3-7-11-18)12-14-20(15-13-19)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3 |
InChI Key |
SGTDJVRGMAFMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.